氯氟吡氧乙酯

描述

氯氟吡氧乙丙酯是一种后出苗系统性除草剂,主要用于防治小麦、大麦等谷物作物中的一年生禾本科杂草。 它属于芳氧苯氧丙酸酯类化合物,通过抑制乙酰辅酶A羧化酶发挥作用,该酶对于植物中脂肪酸的合成至关重要 .

作用机制

氯氟吡氧乙丙酯抑制乙酰辅酶A羧化酶 (ACCase),该酶对于植物中脂肪酸的合成至关重要。这种抑制会破坏脂质的生物合成,导致易感植物死亡。 氯氟吡氧乙丙酯的选择性是基于作物与杂草中除草剂分解速率的差异 .

科学研究应用

氯氟吡氧乙丙酯在科学研究中有多种应用:

生化分析

Biochemical Properties

Clodinafop-Propargyl inhibits the enzyme acetyl coenzyme-A-carboxylase (ACCase), which is responsible for synthesizing lipids . This interaction with ACCase is crucial for its herbicidal activity.

Cellular Effects

Clodinafop-Propargyl has been shown to have effects on mammalian cells. For instance, it has demonstrated oncogenic potential in rats and mice, leading to increased incidences of neoplastic changes in the liver . This is a species-specific effect and is considered irrelevant to human risk assessment .

Molecular Mechanism

The molecular mechanism of Clodinafop-Propargyl involves its conversion from the ester to the active acid derivative . It inhibits the activity of ACCase, hindering fatty acid synthesis . This inhibition disrupts lipid biosynthesis, affecting the growth and development of plants .

Temporal Effects in Laboratory Settings

In laboratory settings, Clodinafop-Propargyl rapidly degrades to the acid derivative-clodinafop, which is a major metabolite in plant and soil . This suggests that the effects of Clodinafop-Propargyl can change over time due to its degradation.

Dosage Effects in Animal Models

In animal models, Clodinafop-Propargyl has shown to cause changes in biochemical parameters indicative of liver effects and changes in haematological parameters indicative of anaemia . The specific effects can vary depending on the dosage.

Metabolic Pathways

Clodinafop-Propargyl is involved in the lipid biosynthesis pathway . It inhibits ACCase, an enzyme crucial for lipid synthesis . The metabolic pathway of Clodinafop-Propargyl degradation involves its conversion to 2-amino-5-chlorophenol (2A5CP), which is further completely mineralized .

Subcellular Localization

Given its role as an inhibitor of ACCase, an enzyme found in the cytoplasm of cells, it is likely that Clodinafop-Propargyl also localizes to the cytoplasm where it can exert its effects .

准备方法

合成路线与反应条件

氯氟吡氧乙丙酯的合成涉及多个步骤:

起始原料: 该过程以R-2-(对羟基苯氧基)丙酸为起始原料。

形成氯氟吡氧酸: 该化合物与水中的强碱和非质子极性溶剂反应生成盐,然后与5-氯-2,3-二氟吡啶反应生成氯氟吡氧酸。

工业生产方法

在工业环境中,通过严格控制反应条件来放大合成过程,以确保高产率和纯度。该过程包括:

反应装置: 将氯氟吡氧酸与甲苯和二氯乙烷混合,然后加入三氟甲磺酸和炔丙醇。

反应条件: 将混合物加热至80-90°C进行回流和水分离反应。

化学反应分析

氯氟吡氧乙丙酯会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,但详细的途径鲜为人知。

水解: 氯氟吡氧乙丙酯中的酯键可以水解生成氯氟吡氧酸和炔丙醇。

这些反应中常用的试剂包括强碱、用于调节 pH 值的酸以及甲苯和二氯乙烷等有机溶剂。 主要形成的产物包括氯氟吡氧酸和根据反应条件的不同而产生的各种取代衍生物 .

相似化合物的比较

氯氟吡氧乙丙酯属于氧苯氧酸酯类化合物,其中包括类似的除草剂,例如:

- 氟草烟酯丁酯

- 苯草醚乙酯

- 二氯吡啶酸甲酯

- 炔草酯乙酯

- 卤草烟酯甲酯

与这些化合物相比,氯氟吡氧乙丙酯在控制谷物作物中的禾本科杂草方面具有独特的应用,并且其特定的分子结构赋予了其除草活性 .

属性

IUPAC Name |

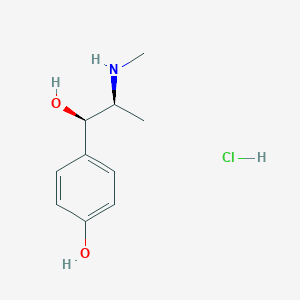

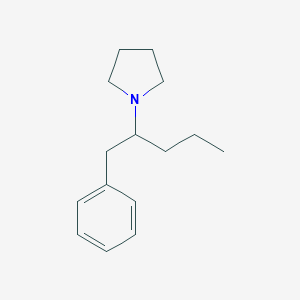

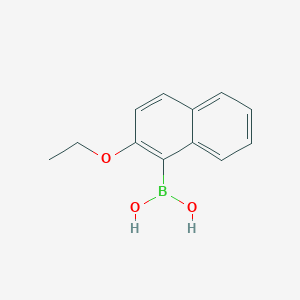

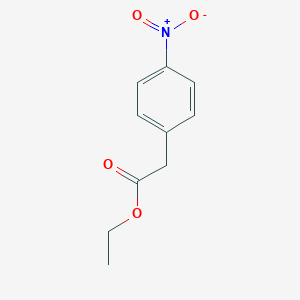

prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDHZKLJNAIJNC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032354 | |

| Record name | Clodinafop-propargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored odorless solid; [HSDB] light beige crystalline solid; [MSDSonline] | |

| Record name | Clodinafop-propargyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents at 25 °C (g/L): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25, Soluble in most organic solvents, In water, 2.5 ppm at 20 °C, In water, 4.0 mg/L at 25 °C | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.37 g/mL at 22 °C, Liquid; density: 1.076 g/mL; pH 4-6 /End-use product/ | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], VP: 5.3X10-6 Pa at 20 °C, 2.40X10-8 mm Hg at 25 °C | |

| Record name | Clodinafop-propargyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mechanistic studies were conducted to elucidate the mechanisms involved in the increased incidence of neoplastic lesions in liver in rats and mice and to assess the human relevance of these effects. Clodinafop-propargyl was shown to cause peroxisome proliferation in rodent studies. Peroxisome proliferation is a consequence of expression and activation of the alpha subtype of the peroxisome proliferator-activated receptor (PPAR-alpha). The activation of this receptor has been shown to be associated with several responses typical for peroxisome proliferators, such as hepatocellular hypertrophy, stimulation of peroxisomal fatty acid alpha-oxidation, induction of cytochrome P450 isoenzymes of subfamily CYP4A, and hepatocellular proliferation. Several studies were performed to confirm these effects. The mechanistic in vitro and in vivo studies in rodents confirm that clodinafop-propargyl causes a peroxisome proliferative response in rodents, ultimately leading to the formation of liver tumours, as observed in chronic toxicity studies with clodinafop-propargyl. Based on the non-genotoxic characteristics of clodinafop-propargyl and the peroxisome proliferative properties of clodinafop-propargyl, a threshold approach is applicable for the liver tumour formation in rats and mice., Aryloxyphenoxypropionates, inhibitors of the plastid acetyl-CoA carboxylase (ACC) of grasses, also inhibit Toxoplasma gondii ACC. Clodinafop, the most effective of the herbicides tested, inhibits growth of T. gondii in human fibroblasts by 70% at 10 microM in 2 days & effectively eliminates the parasite in 2-4 days at 10-100 microM. Clodinafop is not toxic to the host cell even at much higher concns. Parasite growth inhibition by different herbicides is correlated with their ability to inhibit ACC enzyme activity, suggesting that ACC is a target for these agents. Fragments of genes encoding the biotin carboxylase domain of multidomain ACCs of T. gondii, Plasmodium falciparum, Plasmodium knowlesi, & Cryptosporidium parvum were sequenced. One T. gondii ACC (ACC1) amino acid sequence clusters with P. falciparum ACC, P. knowlesi ACC, & the putative Cyclotella cryptica chloroplast ACC. Another sequence (ACC2) clusters with that of C. parvum ACC, probably the cytosolic form. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystalline solid, Cream powder | |

CAS No. |

105512-06-9 | |

| Record name | Clodinafop-propargyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105512-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodinafop-propargyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105512069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodinafop-propargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEH394TY6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59.5 °C, MP: 48.2-57.1 °C /Technical/ | |

| Record name | CLODINAFOP-PROPARGYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Clodinafop-Propargyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical family that inhibits the Acetyl-CoA Carboxylase (ACCase) enzyme in susceptible plants. [, , , ] This enzyme plays a crucial role in fatty acid biosynthesis, which is essential for cell membrane formation and function. [, ] Inhibiting ACCase disrupts lipid production, ultimately leading to the death of susceptible plants, particularly grassy weeds. [, , , ]

A: Yes, Clodinafop-Propargyl demonstrates selective herbicidal activity. It is highly effective against a wide range of annual and perennial grassy weeds [, , , ] while generally exhibiting safety towards broadleaf crops like wheat. [, , , , ]

ANone: The molecular formula of Clodinafop-Propargyl is C17H17ClNO4F, and its molecular weight is 353.77 g/mol.

A: Yes, studies have explored the compatibility and efficacy of Clodinafop-Propargyl in tank mixtures with other herbicides. Results indicate that it can be effectively combined with herbicides like Tribenuron-methyl, Metsulfuron-methyl, and 2,4-Dichlorophenoxyacetic acid to broaden the weed control spectrum and enhance its effectiveness against both grassy and broadleaf weeds in cereal crops like wheat. [, , , , , , , , , ]

A: Clodinafop-Propargyl functions primarily as an enzyme inhibitor, specifically targeting the ACCase enzyme. [, , , ] Currently, there is no research indicating catalytic properties associated with this compound.

ANone: While the provided research papers do not delve into specific computational chemistry studies on Clodinafop-Propargyl, this area holds potential for further investigation.

ANone: The research papers provided do not directly address structural modifications of Clodinafop-Propargyl.

A: Clodinafop-Propargyl is commercially available in various formulations, including emulsifiable concentrate (EC) and wettable powder (WP) formulations. [, , , ] These formulations are designed to improve the herbicide's handling, application, and efficacy.

ANone: Specific SHE regulations regarding Clodinafop-Propargyl are not discussed in the provided research papers.

A: Research indicates that Clodinafop-Propargyl undergoes degradation in the environment through processes like photolysis on soil surfaces and degradation in anaerobic soil and water-sediment systems. [] The degradation rate can vary depending on environmental factors.

A: Studies have shown that Clodinafop-Propargyl effectively controls various wild oat species, including Avena fatua, Avena ludoviciana, and Avena sterilis. [, , , , ] The efficacy can vary depending on the dose, application timing, and environmental conditions.

A: The Ile-1781-Leu mutation in the ACCase gene is a common mechanism of resistance to Clodinafop-Propargyl in several weed species, including Lolium rigidum. [, ]

ANone: Specific toxicology data and safety profiles are not included in these research papers.

ANone: This aspect is not directly addressed within the provided research papers, as Clodinafop-Propargyl is primarily applied as a foliar spray in agricultural settings.

ANone: The research papers do not explore biomarkers for predicting Clodinafop-Propargyl efficacy or monitoring treatment response.

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely utilized technique for determining Clodinafop-Propargyl and its metabolites in plant tissues, offering high sensitivity and selectivity. []

A: Research highlights that Clodinafop-Propargyl can degrade through photolysis on soil surfaces and degradation in anaerobic soil and water-sediment environments. [] Its degradation can be influenced by factors like soil type, pH, and microbial activity.

ANone: The provided research papers do not provide detailed information on the dissolution rate or solubility of Clodinafop-Propargyl in various media.

A: While analytical techniques like HPLC/MS/MS are mentioned for quantifying Clodinafop-Propargyl, specific details regarding method validation, such as accuracy, precision, and specificity, are not elaborated on in these papers. []

ANone: These specific aspects are not addressed within the provided research papers.

ANone: As Clodinafop-Propargyl is primarily used in agricultural applications, these research papers do not cover aspects related to immunogenicity or immunological responses.

ANone: This specific area of research is not addressed in the provided papers.

ANone: The research papers do not explore interactions between Clodinafop-Propargyl and drug-metabolizing enzymes.

A: Yes, studies have shown that certain fungal species, like Aspergillus flavus and Aspergillus niger, can degrade Clodinafop-Propargyl. [, ] This biodegradation process can contribute to reducing the herbicide's persistence in the environment.

ANone: Yes, several alternative herbicides are available for controlling grassy weeds in wheat, including:

- Fenoxaprop-P-ethyl: Another ACCase inhibitor, often used in combination with Clodinafop-Propargyl to broaden the weed control spectrum. [, , , , , ]

- Pinoxaden: Belongs to the phenylpyrazoline (DEN) family of ACCase inhibitors, offering an alternative mode of action. [, ]

- Tribenuron-methyl and Metsulfuron-methyl: ALS-inhibiting herbicides effective against a wide range of grassy and broadleaf weeds. [, , , , , , , ]

ANone: These aspects are not addressed within the context of the provided research papers.

ANone: The research papers do not specifically delve into research infrastructure or resources related to Clodinafop-Propargyl.

ANone: Specific historical context and milestones in Clodinafop-Propargyl research are not detailed in the provided papers.

A: The research highlights the interdisciplinary nature of weed science, encompassing agronomy, plant physiology, biochemistry, and environmental science. [, , , , , , , ] Understanding the interactions between herbicides, plants, and the environment requires a multi-faceted approach.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)